molecular formula C13H13N3O B2692740 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine CAS No. 1292503-48-0

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine

Cat. No.: B2692740
CAS No.: 1292503-48-0
M. Wt: 227.267
InChI Key: RLVFJXWHOBSQOS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine is a chemical compound with a unique structure that combines a benzofuran moiety with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine typically involves the reaction of 2,3-dihydro-1-benzofuran with pyrimidin-4-amine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine is unique due to its combination of a benzofuran moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-4-12-10(3-1)7-11(17-12)8-15-13-5-6-14-9-16-13/h1-6,9,11H,7-8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVFJXWHOBSQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CNC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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